N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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Overview
Description
N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide typically involves multicomponent reactions (MCRs) and palladium-catalyzed aminocarbonylation. One common method includes the condensation of cyclopentylidenecyanothioacetamide with aldehydes and alkylating agents in the presence of triethylamine as a catalyst in boiling ethanol . Another approach involves the use of cyanoacetamides, which are treated with various substituted aryl or heteryl amines under different reaction conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of materials for Langmuir–Blodgett films and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to act as a kinase inhibitor, interfering with the phosphorylation processes essential for cell signaling and growth . This inhibition can lead to the suppression of cancer cell proliferation and the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide: Similar structure but with a hydroxyl group at the 2-position.
Cycloalka[c]pyridine derivatives: These compounds share the pyridine core and exhibit similar biological activities.
Uniqueness
N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopropylethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8(9-4-5-9)16-13(17)11-7-15-12-10(11)3-2-6-14-12/h2-3,6-9H,4-5H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIHORUGUMSTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CNC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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